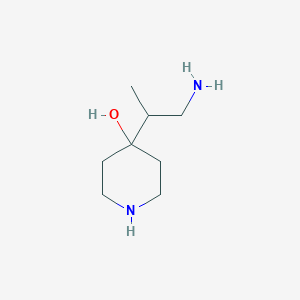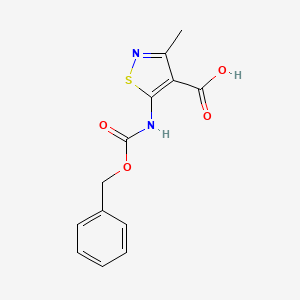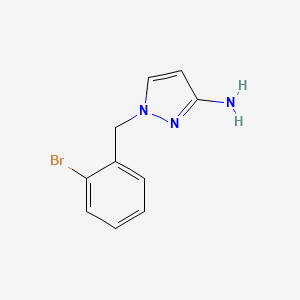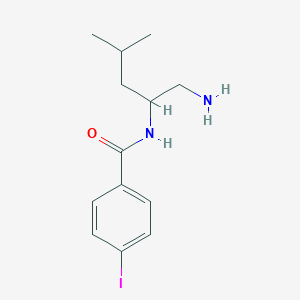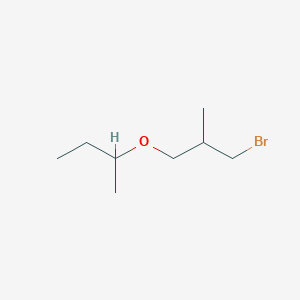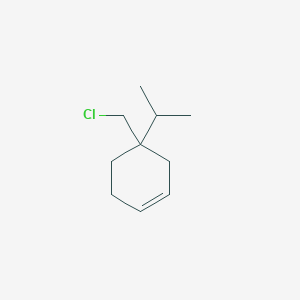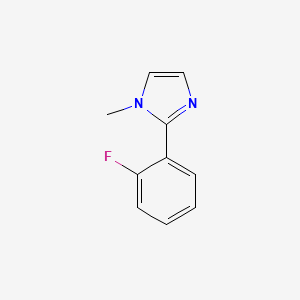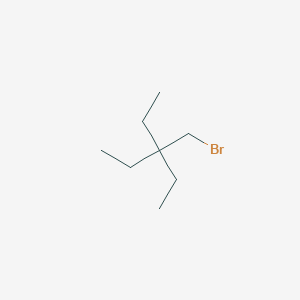
3-(Bromomethyl)-3-ethylpentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-3-ethylpentane is an organic compound with the molecular formula C8H17Br It is a brominated alkane, characterized by the presence of a bromomethyl group attached to the third carbon of a pentane chain, which also has an ethyl substituent on the same carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-ethylpentane typically involves the bromination of 3-ethylpentane. This can be achieved through a free radical bromination process using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds as follows:
Initiation: The bromine molecule dissociates into two bromine radicals under the influence of light or heat.
Propagation: A bromine radical abstracts a hydrogen atom from 3-ethylpentane, forming a 3-ethylpentyl radical. This radical then reacts with another bromine molecule to form this compound and another bromine radical.
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors where the bromination reaction is carefully controlled to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, helps in isolating the desired product from the reaction mixture.
化学反应分析
Types of Reactions
3-(Bromomethyl)-3-ethylpentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., hydroxide, cyanide, or amine) to form different substituted products.
Elimination: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents, products can range from alcohols to alkanes.
科学研究应用
3-(Bromomethyl)-3-ethylpentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its reactivity.
作用机制
The mechanism of action of 3-(Bromomethyl)-3-ethylpentane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with various biological molecules. This reactivity makes it useful in studying enzyme mechanisms and receptor interactions.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-3-ethylpentane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-3-ethylpentane: Similar structure but with an iodine atom instead of bromine.
3-(Bromomethyl)-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-(Bromomethyl)-3-ethylpentane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chlorine and iodine analogs. The ethyl group also provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H17Br |
|---|---|
分子量 |
193.12 g/mol |
IUPAC 名称 |
3-(bromomethyl)-3-ethylpentane |
InChI |
InChI=1S/C8H17Br/c1-4-8(5-2,6-3)7-9/h4-7H2,1-3H3 |
InChI 键 |
ZZYJYPWMBNNJSN-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13188476.png)

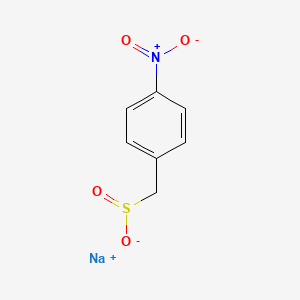
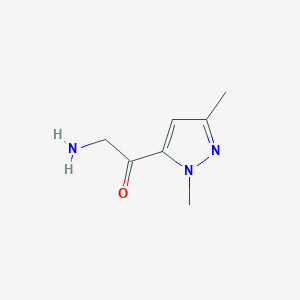
![2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid](/img/structure/B13188494.png)
